molecular formula C13H10N4O B2875353 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one CAS No. 626224-23-5

3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one

Cat. No.: B2875353
CAS No.: 626224-23-5
M. Wt: 238.25
InChI Key: CFVNUQMTZNOTHD-UHFFFAOYSA-N
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Description

3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one is a nitrogen-rich heterocyclic compound with the molecular formula C 13 H 10 N 4 O . This compound features a benzotriazinone core structure, a privileged scaffold in medicinal chemistry known for its diverse biological potential. While specific bioactivity data for this exact compound may be limited, its structure aligns with those actively investigated for pharmaceutical development. Research on analogous benzotriazinone and benzoxazinone derivatives has demonstrated their potential as inhibitors of key biological targets. For instance, molecular modeling studies of structurally similar 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one derivatives have shown promise in targeting serine proteases like human neutrophil elastase, which is involved in inflammatory diseases . Furthermore, hybrid molecules incorporating nitrogen-containing heterocycles, such as benzo[d]thiazole-1,2,3-triazoles, are a significant focus in modern drug discovery, particularly for developing inhibitors of the epidermal growth factor receptor (EGFR) and its downstream signaling pathways in diseases like breast cancer . The presence of both the benzotriazinone moiety and the pyridinylmethyl group in this compound makes it a versatile and valuable building block for researchers in medicinal chemistry. It is suited for constructing molecular libraries, exploring structure-activity relationships (SAR), and developing novel bioactive agents targeting enzymes and receptors. This product is intended for professional research and manufacturing applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13-11-6-1-2-7-12(11)15-16-17(13)9-10-5-3-4-8-14-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVNUQMTZNOTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Benzo[d]triazin-4-one

The free amine at N3 can undergo alkylation using pyridin-2-ylmethyl halides (e.g., chlorides or bromides) under basic conditions. For example:

  • Dissolve benzo[d]triazin-4-one in anhydrous DMF.
  • Add 1.2 equivalents of pyridin-2-ylmethyl chloride and 2 equivalents of K₂CO₃.
  • Heat at 60°C for 12–24 hours.

This method parallels alkylation strategies for triazolo[4,3-a]pyridin-3(2H)-ones, where bulky bases (e.g., t-BuOK) enhance nucleophilicity at nitrogen. Yields depend on the leaving group’s reactivity and steric hindrance from the pyridyl moiety.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers an alternative for coupling pyridin-2-ylmethanol to the triazinone core:

  • Combine benzo[d]triazin-4-one, pyridin-2-ylmethanol, triphenylphosphine (1.2 eq), and diethyl azodicarboxylate (DEAD, 1.1 eq) in THF.
  • Stir at room temperature for 6–8 hours.

This method avoids harsh conditions and improves regioselectivity, as evidenced in thiazolo[4,5-d]pyridazin-4(5H)-one syntheses. Post-reaction purification via flash chromatography (petroleum ether:EtOAc) typically yields 70–85% product.

Integrated Synthesis: Pre-functionalized Precursors

An alternative approach introduces the pyridin-2-ylmethyl group during heterocyclization. Starting with 2-azido-N-(pyridin-2-ylmethyl)benzamide , dehydration with POCl₃ generates an isocyanide intermediate, which undergoes base-mediated cyclization:

$$
\text{2-azido-N-(pyridin-2-ylmethyl)benzamide} \xrightarrow{\text{POCl}_3} \text{isocyanide intermediate} \xrightarrow{\text{Base}} \text{3-Pyridin-2-ylmethyl-3H-benzo[d]triazin-4-one}
$$

This route mirrors the TosMIC-based cyclization but replaces the tosyl group with a pyridin-2-ylmethyl substituent. Key challenges include stabilizing the azide during functionalization and preventing premature cyclization.

Analytical Characterization and Optimization

Successful synthesis requires rigorous characterization:

  • 1H-NMR : The N3-CH₂-pyridyl protons resonate as a singlet near δ 4.8–5.2 ppm, while aromatic protons from the benzotriazinone and pyridine moieties appear between δ 7.2–8.5 ppm.
  • LC-MS : Molecular ion peaks ([M+H]⁺) align with the expected m/z (e.g., 267.08 for C₁₃H₁₀N₄O).

Reaction optimization focuses on:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may promote side reactions.
  • Temperature control : Cyclization proceeds optimally at 60–80°C, while alkylation benefits from milder conditions (40–60°C).

Challenges and Alternative Pathways

  • Regioselectivity : Competing O-alkylation at the 4-keto position necessitates careful base selection (e.g., Cs₂CO₃ over K₂CO₃).
  • Stability of intermediates : Azides and isocyanides require inert atmospheres and low-temperature storage to prevent decomposition.
  • Alternative cyclization agents : Hydrazine-mediated cyclizations, effective for pyridazinones, may adapt to triazinones by substituting ester precursors with azide-containing analogs.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action can help alleviate symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

3-Substituted Derivatives

Compound Name Substituent Key Data Reference
3-(4-Chlorobenzyl)-3H-benzo[d][1,2,3]triazin-4-one 4-Chlorobenzyl Yield: 20–25%; MS: m/z = 388 (M+H)+; HPLC retention: 4.96 min (Method 1)
3-Benzyl-3H-benzo[d][1,2,3]triazin-4-one Benzyl Yield: 53–70%; MS: m/z = 392 (M+H)+; NMR: δ 5.15 (s, 2H, CH₂)
Target Compound Pyridin-2-ylmethyl Expected higher polarity due to pyridine N; potential for H-bonding.

Key Observations :

  • Substituent Effects : The pyridin-2-ylmethyl group likely enhances solubility in polar solvents compared to arylalkyl groups (e.g., benzyl or 4-chlorobenzyl). This could improve bioavailability in pharmacological contexts .
  • Synthesis : Lower yields for bulky or electron-deficient substituents (e.g., 4-chlorobenzyl: 20%) suggest steric or electronic challenges during alkylation .

Functionalized Derivatives

Compound Name Functional Group Application Reference
DEPBT (3-(Diethoxyphosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one) Phosphoryloxy Peptide coupling agent
3-Hydroxy-3H-benzo[d][1,2,3]triazin-4-one Hydroxy Intermediate for benzodiazepine synthesis

Key Observations :

Heterocyclic Analogues with Modified Ring Systems

Pyrazolo[4,3-d][1,2,3]triazin-4-one Derivatives

Compound Name Substituent Biological Activity Reference
3-(4-Chlorobenzyl)-7-phenylethinyl-pyrazolo-triazinone Phenylethinyl Protoporphyrinogen oxidase inhibition
3-Benzyl-7-trimethylsilylethinyl-pyrazolo-triazinone Trimethylsilylethinyl Synthetic intermediate

Key Observations :

  • Bioactivity : Ethynyl-substituted derivatives (e.g., 7-phenylethinyl) exhibit enzyme inhibition, suggesting that alkynyl groups enhance target binding .
  • Synthetic Utility: Trimethylsilyl-protected alkynes enable further functionalization via Sonogashira coupling .

Benzothieno[2,3-d][1,2,3]triazin-4-one Derivatives

Compound Name Substituent Physical Properties Reference
CP-1 (3-Methyl-benzothieno-triazinone) Methyl M.P.: 103–105°C; IR: 1660 cm⁻¹ (C=O)
CP-8 (3-(4-Chlorophenyl)-benzothieno-triazinone) 4-Chlorophenyl Antihistaminic activity (in vitro)

Key Observations :

  • Thermal Stability: Higher melting points (e.g., CP-1: 103–105°C) compared to benzo-triazinones suggest increased rigidity from the fused thieno ring .
  • Bioactivity : Aryl substituents (e.g., 4-chlorophenyl) correlate with antihistaminic effects, highlighting substituent-driven pharmacodynamics .

Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives

Compound Name Substituent Structural Feature Reference
Pyrido-triazinone C-nucleosides Ribose-mimetic DNA synthesis applications

Key Observations :

  • Planar Rigidity: The pyrido-triazinone core cannot tautomerize, enhancing stability in nucleic acid analogs .

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